molecular formula C10H19N5O B13136319 6-(Heptyloxy)-1,3,5-triazine-2,4-diamine CAS No. 63979-38-4

6-(Heptyloxy)-1,3,5-triazine-2,4-diamine

Cat. No.: B13136319
CAS No.: 63979-38-4
M. Wt: 225.29 g/mol
InChI Key: VRNJKSSGPWBMEW-UHFFFAOYSA-N
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Description

6-(Heptyloxy)-1,3,5-triazine-2,4-diamine is an organic compound belonging to the triazine family Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring

Properties

CAS No.

63979-38-4

Molecular Formula

C10H19N5O

Molecular Weight

225.29 g/mol

IUPAC Name

6-heptoxy-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C10H19N5O/c1-2-3-4-5-6-7-16-10-14-8(11)13-9(12)15-10/h2-7H2,1H3,(H4,11,12,13,14,15)

InChI Key

VRNJKSSGPWBMEW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC1=NC(=NC(=N1)N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Heptyloxy)-1,3,5-triazine-2,4-diamine typically involves the reaction of cyanuric chloride with heptyl alcohol under basic conditions to introduce the heptyloxy group. This is followed by the substitution of the remaining chlorine atoms with amine groups using ammonia or primary amines. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or ethanol to facilitate the reactions.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 6-(Heptyloxy)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The heptyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The triazine ring can be reduced under specific conditions to form dihydro or tetrahydro derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or platinum.

    Substitution: Various alkyl halides or acyl chlorides under basic conditions.

Major Products:

    Oxidation: Formation of heptanoic acid or heptanal.

    Reduction: Formation of partially hydrogenated triazine derivatives.

    Substitution: Formation of N-alkyl or N-acyl derivatives of the triazine compound.

Scientific Research Applications

Medicinal Chemistry

One of the most promising applications of 6-(Heptyloxy)-1,3,5-triazine-2,4-diamine is in the field of antiviral agents. Research has shown that triazine derivatives exhibit biological activities against viruses such as herpes simplex virus type 1 (HSV-1).

Case Study: Antiviral Activity

A study reported the synthesis of symmetrical trialkoxy-substituted triazines and evaluated their anti-HSV-1 activity. Among these derivatives, compounds similar to 6-(Heptyloxy)-1,3,5-triazine-2,4-diamine demonstrated significant antiviral properties with good selectivity indices . The structure-activity relationship (SAR) analysis indicated that modifications to the triazine core could enhance antiviral efficacy while minimizing cytotoxicity.

Materials Science

In materials science, compounds containing the 1,3,5-triazine unit are being explored for their potential as catalysts and in the development of advanced materials.

Catalytic Applications

Research has highlighted the use of triazine polycarboxylate frameworks in catalysis. For example, a study synthesized Co/Ni triazine polycarboxylate complexes that exhibited over 95% catalytic activity in the reduction of p-nitrophenol (PNP) . The incorporation of heptyloxy groups may enhance the solubility and dispersion of these catalysts in organic solvents.

Agricultural Chemistry

The applications of 6-(Heptyloxy)-1,3,5-triazine-2,4-diamine extend into agricultural chemistry as well. Triazines are widely used as herbicides due to their ability to inhibit photosynthesis in plants.

Summary Table of Applications

Application AreaCompound ExampleKey Findings
Medicinal Chemistry6-(Heptyloxy)-1,3,5-triazine-2,4-diamineSignificant anti-HSV-1 activity observed
Materials ScienceCo/Ni triazine polycarboxylate complexesOver 95% catalytic activity for PNP reduction
Agricultural ChemistryTriazines (general)Effective herbicidal properties noted

Mechanism of Action

The mechanism of action of 6-(Heptyloxy)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The heptyloxy group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can bind to its target, inhibiting or modulating its activity. The triazine ring structure is crucial for its binding affinity and specificity.

Comparison with Similar Compounds

  • 6-(Butyloxy)-1,3,5-triazine-2,4-diamine
  • 6-(Octyloxy)-1,3,5-triazine-2,4-diamine
  • 6-(Methoxy)-1,3,5-triazine-2,4-diamine

Comparison: Compared to its analogs, 6-(Heptyloxy)-1,3,5-triazine-2,4-diamine offers a balance between hydrophobicity and molecular size, making it more versatile in various applications. Its heptyloxy group provides optimal lipophilicity, enhancing its ability to interact with biological membranes and molecular targets.

Biological Activity

6-(Heptyloxy)-1,3,5-triazine-2,4-diamine is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This triazine derivative is part of a larger class of compounds known for their diverse therapeutic applications, including anticancer and antimicrobial properties. This article reviews the biological activity of 6-(Heptyloxy)-1,3,5-triazine-2,4-diamine, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 6-(Heptyloxy)-1,3,5-triazine-2,4-diamine can be represented as follows:

C12H20N4O\text{C}_12\text{H}_{20}\text{N}_4\text{O}

This structure features a heptyloxy group attached to a triazine ring, which contributes to its lipophilicity and potential interactions with biological membranes.

Research indicates that triazine derivatives like 6-(Heptyloxy)-1,3,5-triazine-2,4-diamine exhibit various mechanisms of action:

  • Inhibition of Enzymatic Activity : These compounds can inhibit key enzymes involved in cellular processes. For instance, they may target protein kinases that regulate cell proliferation and survival .
  • Antimicrobial Activity : The compound has shown promise against various bacterial strains by disrupting bacterial cell function through interference with folate metabolism pathways .
  • Anticancer Properties : Studies suggest that triazine derivatives can inhibit DNA topoisomerases and other enzymes critical for cancer cell proliferation .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive bacteria ,
AnticancerInhibition of DNA topoisomerase IIα
Protein Kinase InhibitionModulation of signaling pathways ,

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that 6-(Heptyloxy)-1,3,5-triazine-2,4-diamine exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, indicating its potential as an alternative therapeutic agent .
  • Anticancer Activity : In vitro assays revealed that the compound effectively inhibited the growth of various cancer cell lines by inducing apoptosis through the activation of caspase pathways. The results indicated a promising IC50 value in the low micromolar range against human leukemia cells .
  • Protein Kinase Modulation : Research highlighted the ability of this compound to modulate specific protein kinases implicated in cancer progression. This modulation was linked to alterations in cell signaling pathways associated with tumor growth and metastasis .

Q & A

Q. What are the recommended synthetic routes for 6-(heptyloxy)-1,3,5-triazine-2,4-diamine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or microwave-assisted cyclization. For example, triazine derivatives with alkoxy substituents are often prepared by reacting cyanuric chloride with heptanol under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) . Microwave-assisted methods (e.g., 100–120°C, 30–60 min) improve reaction efficiency and reduce byproducts . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity (>95%) .

Q. How can structural characterization of 6-(heptyloxy)-1,3,5-triazine-2,4-diamine be systematically validated?

  • Methodological Answer : Use a combination of:
  • NMR spectroscopy : 1^1H NMR to confirm heptyloxy chain integration (δ 3.8–4.2 ppm for OCH₂) and aromatic triazine protons (δ 8.0–8.5 ppm) .
  • Mass spectrometry (HRMS) : Exact mass matching (<5 ppm error) confirms molecular formula (e.g., C₁₁H₂₁N₅O) .
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (if single crystals are obtainable) .

Q. What strategies address the limited aqueous solubility of 6-(heptyloxy)-1,3,5-triazine-2,4-diamine in biological assays?

  • Methodological Answer :
  • Co-solvents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .
  • Surfactants : Polysorbate-80 (0.1–0.5% w/v) improves dispersion in cell culture media .
  • Prodrug modification : Introduce hydrophilic groups (e.g., phosphate esters) temporarily, cleaved in vivo .

Q. What preliminary biological activities have been reported for structurally related triazine-2,4-diamines?

  • Methodological Answer :
  • Antimicrobial activity : Diaryltriazines show MIC values of 2–8 µg/mL against Staphylococcus aureus via dihydrofolate reductase inhibition .
  • Antitumor potential : Methoxyphenyl-triazine derivatives inhibit angiogenesis (IC₅₀ = 10–20 µM in HUVEC assays) .
  • Dose-response validation : Use MTT assays (48–72 hr exposure) and compare with positive controls (e.g., doxorubicin for cytotoxicity) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize 6-(heptyloxy)-1,3,5-triazine-2,4-diamine for target-specific activity?

  • Methodological Answer :
  • QSAR modeling : Train models using descriptors like logP, polar surface area, and Hammett constants to predict bioavailability and target binding .
  • Heptyloxy chain modification : Replace with shorter alkyl/aryl groups to balance lipophilicity and solubility (e.g., propoxy derivatives for improved CNS penetration) .
  • Pharmacophore mapping : Align triazine core with ATP-binding pockets (e.g., kinase targets) using docking simulations (AutoDock Vina) .

Q. What experimental designs evaluate synergism between 6-(heptyloxy)-1,3,5-triazine-2,4-diamine and existing chemotherapeutics?

  • Methodological Answer :
  • Combination index (CI) : Use Chou-Talalay assays (e.g., 1:1 to 1:10 molar ratios) to quantify synergism (CI < 1) in resistant cancer cell lines .
  • Mechanistic studies : Perform RNA-seq to identify pathways upregulated in combination therapy (e.g., apoptosis vs. autophagy) .

Q. How can resistance mechanisms to triazine-based compounds be investigated and mitigated?

  • Methodological Answer :
  • Resistance induction : Serial passaging of cells (e.g., MCF-7) under sublethal drug doses for 6–12 weeks .
  • ABC transporter inhibition : Co-administer verapamil (10 µM) to assess P-gp-mediated efflux .
  • CRISPR-Cas9 knockout : Target candidate resistance genes (e.g., DHFR mutations) identified via whole-exome sequencing .

Q. What crystallographic insights exist for triazine-2,4-diamine derivatives, and how can they guide drug design?

  • Methodological Answer :
  • Crystal structure analysis : Resolve hydrogen-bonding networks (e.g., N–H···N interactions stabilizing the triazine core) to design rigid analogs .
  • Polymorph screening : Use solvent-drop grinding to identify stable crystalline forms with enhanced solubility .

Q. What green chemistry approaches are applicable to the synthesis of 6-(heptyloxy)-1,3,5-triazine-2,4-diamine?

  • Methodological Answer :
  • Solvent-free synthesis : Mechanochemical grinding (e.g., ball milling) reduces waste and energy consumption .
  • Microwave catalysis : Achieve 80–90% yield in 30 minutes with minimal solvent (2–3 mL/g substrate) .

Q. How can bioavailability and pharmacokinetics be improved for in vivo studies?

  • Methodological Answer :
  • Lipid nanoformulations : Encapsulate in PEGylated liposomes (size <200 nm) for sustained release .
  • Pharmacokinetic profiling : Conduct LC-MS/MS analysis of plasma samples (Cₘₐₓ, t₁/₂) in rodent models .

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